molecular formula C9H13IN2O2 B1406573 [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol CAS No. 1627924-18-8

[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol

Cat. No.: B1406573
CAS No.: 1627924-18-8
M. Wt: 308.12 g/mol
InChI Key: YWVKKPWNNWIFGF-UHFFFAOYSA-N
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Description

[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol is a chemical compound with the molecular formula C8H11IN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This compound is notable for its unique structure, which includes an iodine atom and a tetrahydropyran-2-yl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol typically involves the protection of pyrazole, followed by iodination and subsequent deprotection. One common method involves the use of a green, solvent- and catalyst-free approach for the protection of pyrazole, followed by a high-yield lithiation/alkylation/deprotection sequence in the same pot . This method is advantageous due to its efficiency and environmentally friendly nature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and high-yield synthesis are likely to be applied. Industrial production would focus on optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, or reduced to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
  • 3-Iodo-1-tetrahydropyran-2-yl-pyrazole

Uniqueness

[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol is a chemical compound with the molecular formula C9H13IN2O2, characterized by a pyrazole ring and a tetrahydropyran moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C9H13IN2O2
  • Molecular Weight : 306.12 g/mol
  • CAS Number : 1627924-18-8

The presence of iodine and the tetrahydropyran group suggests potential interactions with biological targets, making it an interesting subject for further research.

The biological activity of this compound is not fully understood, but it is hypothesized to interact with various biochemical pathways. The tetrahydropyran ring is known to be involved in numerous biological processes, potentially influencing enzyme activities or receptor interactions.

Potential Pathways

  • Enzyme Inhibition : The iodine substitution may enhance binding affinity to specific enzymes.
  • Receptor Modulation : The compound might interact with membrane receptors, affecting signal transduction pathways.

Biological Activity Studies

While direct studies on this compound are sparse, related compounds have shown promising results in various biological assays.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms of action through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Some studies suggest that pyrazole derivatives possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Recent literature highlights the synthesis and evaluation of similar compounds:

  • Synthesis and Anticancer Activity : A study published in MDPI explored the synthesis of pyrazole derivatives, revealing significant anticancer activity against specific tumor cell lines. The structure-activity relationship (SAR) indicated that modifications at the pyrazole position could enhance potency .
  • Antimicrobial Evaluation : Another study assessed various pyrazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions led to increased antibacterial activity, suggesting a potential avenue for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with other halogenated pyrazole derivatives:

Compound NameStructureBiological Activity
4-Iodo-Pyrazole4-Iodo-PyrazoleModerate anticancer activity
3-Bromo-Pyrazole3-Bromo-PyrazoleStrong antibacterial properties

This table illustrates how variations in halogenation can influence biological activity, indicating that this compound may have unique therapeutic potentials.

Future Research Directions

Given the preliminary findings surrounding similar compounds, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Investigations : To elucidate specific molecular targets and pathways influenced by this compound.
  • Structure Optimization : To enhance biological activity through chemical modifications.

Properties

IUPAC Name

[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-14-8/h5,8,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVKKPWNNWIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192046
Record name 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627924-18-8
Record name 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1627924-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid (28 g, 86.93 mmol, 1.00 equiv) in anhydrous THF (300 mL) maintained under nitrogen at 5° C. was added a 1M solution of BH3 in THF (300 mL) dropwise with stirring. The reaction was stirred overnight at room temperature and then quenched by the addition of 300 mL of saturated NH4Cl solution. The resulting mixture was extracted with 3×1000 mL of dichloromethane. The combined organic layers was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with ethyl acetate/petroleum ether (1:1) to give 12.67 g (47%) of (3-iodo-1-(oxan-2-yl)-1H-pyrazol-4-yl)methanol as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.73 (s, 1H), 5.37-5.34 (m, 1H), 4.92 (s, 1H), 4.20 (d, J=3.6 Hz, 2H), 3.89-3.88 (m, 1H), 3.65-3.57 (m, 1H), 2.09-2.00 (m, 1H), 1.99-1.90 (m, 2H), 1.69-1.61 (m, 1H), 1.49-1.46 (m, 2H) ppm. LCMS (method A, ESI): RT=1.16 min, m/z=309.0 [M+H]+.
Quantity
28 g
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reactant
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300 mL
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solution
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reactant
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300 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid (34 g, 105 mmol) in BH3-THF (340 mL, 340 mmol, 1M in THF) was stirred at rt overnight. Solvent was evaporated under vacuum and the residue dissolved in DCM (340 mL), washed with water (340 mL×3), dried and concentrated. The residue was purified by SGC using Hex: EA (0%-70%) as eluent to afford (3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol (27 g, yield: 83%). LCMS (method C): RT=1.74 min, m/z=309.1 [M+H]+.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol
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[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol
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[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol
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Reactant of Route 6
[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol

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